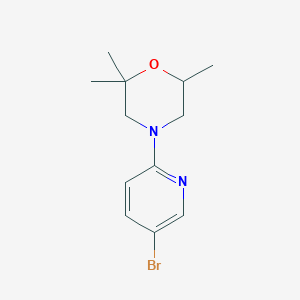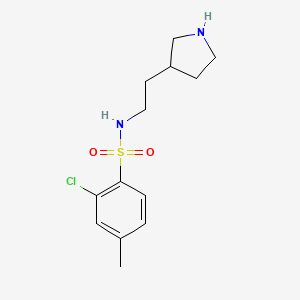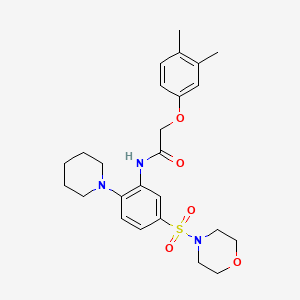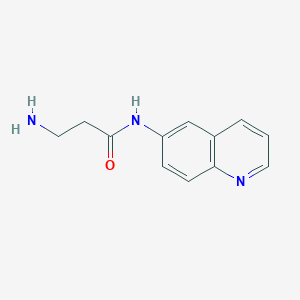![molecular formula C15H23N3O B7560701 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine, also known as ADOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes. The binding of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine to the sigma-1 receptor modulates the release of neurotransmitters, resulting in analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has also been shown to protect neurons from oxidative stress and apoptosis. Furthermore, 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has been shown to possess analgesic properties by modulating the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine is also highly selective for the sigma-1 receptor, which makes it an ideal tool for studying the physiological processes that involve the sigma-1 receptor. However, there are also limitations to the use of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine in lab experiments. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has a short half-life, which makes it difficult to study its long-term effects. Additionally, 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine. One potential area of research is the development of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine-based diagnostic tools for cancer. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has also shown promise in the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new therapies. Additionally, the study of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine could provide insights into the physiological processes that involve the sigma-1 receptor, which could lead to the development of new drugs that target this receptor.
Conclusion:
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is complex, but it has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and pain management. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine exerts its pharmacological effects by binding to the sigma-1 receptor, and it possesses various biochemical and physiological effects. While 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has several advantages for lab experiments, there are also limitations to its use. Future research in the study of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine could lead to the development of new therapies and insights into the physiological processes that involve the sigma-1 receptor.
Métodos De Síntesis
The synthesis of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine involves the reaction of 1-adamantyl hydrazine with ethyl 3-oxobutanoate, followed by a series of chemical reactions. The final product is obtained through purification and isolation techniques. The synthesis method of 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has also been studied for its potential use as a diagnostic tool in the field of cancer research. Furthermore, 1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-9(16)2-13-17-14(18-19-13)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,2-8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGQELEKLNJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC(=NO1)C23CC4CC(C2)CC(C4)C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)

![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)




![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)
